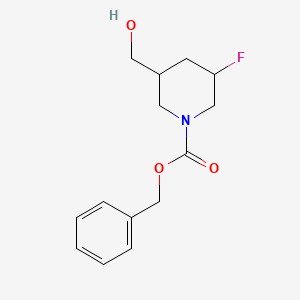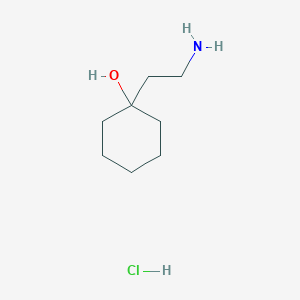
benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1356342-79-4. It has a molecular weight of 267.3 . The IUPAC name for this compound is benzyl 3-fluoro-5-(hydroxymethyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18FNO3/c15-13-6-12(9-17)7-16(8-13)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 267.3 . It should be stored at room temperature for optimal stability .Aplicaciones Científicas De Investigación
Allosteric Modulation of Receptors
Research has revealed the role of certain compounds, including those structurally related to benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate, in the allosteric modulation of receptors such as the cannabinoid CB1 receptor. These compounds have been found to bind allosterically to the receptor, influencing agonist affinity and potentially offering a novel approach to receptor modulation which could be leveraged in the development of new therapeutics (Price et al., 2005).
Synthesis and Structural Activity Relationships
The synthesis and evaluation of related compounds, focusing on their structure-activity relationships, have been extensively studied. For example, the design and synthesis of hypoglycemic benzoic acid derivatives have been explored, highlighting the critical role of specific structural features in biological activity (Grell et al., 1998). Additionally, studies on the intramolecular exo-hydrofunctionalization of allenes demonstrate the synthetic utility of related compounds in creating complex molecular architectures useful in drug development (Zhang et al., 2006).
Neurological Applications
Compounds structurally related to this compound have been applied in neurological research, including studies on Alzheimer's disease. These studies involve the use of selective molecular imaging probes to quantify receptor densities in the brain, offering insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Antineoplastic Agents
The pharmacokinetics and metabolism of novel antineoplastic agents, such as Anaplastic Lymphoma Kinase (ALK) inhibitors, have been investigated, with studies focusing on the hydrolysis-mediated clearance of these compounds. This research is crucial for understanding the metabolic pathways relevant to the efficacy and safety of cancer treatments (Teffera et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H303 and H320, which mean it may be harmful if swallowed and causes eye irritation, respectively . The precautionary statements P305+351+338 advise to rinse cautiously with water for several minutes in case of eye contact .
Propiedades
IUPAC Name |
benzyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c15-13-6-12(9-17)7-16(8-13)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUFGYBYCICBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2846885.png)


![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2846889.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2846890.png)


![Methyl 3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2846895.png)
![3-(4-Bromophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846896.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2846898.png)


